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Hominicin

Cat. No.: B1576421
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Description

Hominicin is a novel antimicrobial peptide (bacteriocin) originally purified from Staphylococcus hominis MBBL 2-9 . This ribosomally synthesized peptide is classified as a Class I lantibiotic, characterized by post-translationally modified unusual amino acids such as dehydrobutyrine (Dhb) and dehydrated residues that contribute to its stability and activity . With a molecular mass of 2038.4 Da, its primary structure has been identified as a unique 21-amino acid sequence that shows no significant similarity to other known antimicrobial peptides . This peptide exhibits potent, narrow-spectrum antibacterial activity against clinically relevant Gram-positive pathogens. It is particularly effective against Staphylococcus aureus , methicillin-resistant S. aureus (MRSA), and vancomycin-intermediate S. aureus (VISA) . This compound demonstrates remarkable physicochemical stability, retaining its antimicrobial activity after heat treatment at 121°C for 15 minutes and across a broad pH range from 2.0 to 10.0 . Its mechanism of action is associated with disrupting the integrity of the bacterial cytoplasmic membrane, leading to pore formation and cell death . As a highly specific agent, this compound is an essential research tool for studying alternatives to conventional antibiotics, investigating the structure and function of lantibiotics, and developing new strategies to combat multidrug-resistant bacterial infections .

Properties

bioactivity

Antimicrobial

sequence

ITPATPFTPAIITEITAAVIA

Origin of Product

United States

Discovery and Initial Isolation Methodologies of Hominicin

Identification of Producer Microorganisms: Staphylococcus hominis Strains in Microbiological Research

The identification of microorganisms capable of producing antimicrobial compounds is a critical first step in the discovery of new bacteriocins like hominicin. Staphylococcus hominis, a coagulase-negative Staphylococcus (CoNS) species, is a known inhabitant of the human skin microbiota. oup.comnih.govmdpi.com Research into the human skin microbiome has revealed that commensal bacteria, including various CoNS species, are a rich source of bacteriocin (B1578144) producers that can inhibit the growth of human pathogens. oup.com

Specific strains of S. hominis have been identified as this compound producers. For instance, Staphylococcus hominis MBBL 2-9 was identified as a strain producing a potent antimicrobial peptide later characterized as this compound. researchgate.netnih.govresearchgate.net Another study identified S. hominis C14 as a strain associated with antimicrobial peptide production through 16S rRNA gene analysis and genome inspection, revealing a putative bacteriocin operon. mdpi.com Additionally, S. hominis strains APC 3675, APC 2924, and APC 2925 have been investigated for lantibiotic production. google.com The identification process often involves screening isolates from human skin or other sources for inhibitory activity against target pathogens using techniques such as agar-based antagonism assays. nih.govmdpi.com

Culture and Fermentation Strategies for this compound Production

Efficient production of bacteriocins like this compound requires optimized culture and fermentation strategies. While specific detailed protocols for large-scale this compound fermentation are not extensively documented in the provided snippets, general principles for culturing bacteriocin-producing staphylococci can be inferred.

Typically, producer strains are cultured in appropriate liquid media to facilitate growth and peptide secretion. For instance, one study mentions incubating S. hominis strains in BHI (Brain Heart Infusion) broth. google.com Culture conditions such as incubation time, temperature, agitation, and aeration can influence bacterial growth and bacteriocin yield. researchgate.netmdpi.com Optimization studies for bacterial cocktails including Staphylococcus hominis have explored incubation times and agitation rates for up-scale fermentation. researchgate.net

Table 1: Example Culture Conditions for Staphylococcus hominis Strains

StrainMediumIncubation TimeTemperatureAgitationAeration
S. hominis APC 3675, 2924, 2925BHI brothOvernight, then 8 hours37°C180 rpmAerobic
S. hominis MBF12-19J (in cocktail)Not specified15 hours37°C50 RPM5% dissolved oxygen

The bacteriocin is often secreted into the culture supernatant, although some bacteriocins can remain bound to the producer cell surface. researchgate.netresearchgate.net Therefore, the subsequent extraction and purification steps often focus on the cell-free supernatant (CFS). researchgate.netresearchgate.net

Extraction and Initial Purification Techniques for Peptide Isolation

The isolation and purification of this compound from culture media involve a series of biochemical techniques aimed at separating the peptide from other cellular components and media constituents. There is no single universal method for the isolation of antimicrobial peptides, and several techniques have been established. banglajol.info

For this compound, initial purification steps have included chloroform (B151607) extraction from the culture supernatant. researchgate.netnih.gov This suggests that this compound, being a peptide, has some solubility in organic solvents like chloroform, allowing for its separation from the aqueous culture medium.

Following extraction, chromatographic techniques are commonly employed for further purification of peptides. Ion-exchange column chromatography and reverse-phase HPLC (High-Performance Liquid Chromatography) have been used in the purification of this compound from the culture supernatant of Staphylococcus hominis MBBL 2-9. researchgate.netnih.gov These methods separate peptides based on their charge and hydrophobicity, respectively, allowing for the isolation of the target peptide from a complex mixture.

Mass spectrometry is a crucial tool used to determine the molecular mass of the purified peptide and to analyze its sequence. The molecular mass of this compound has been determined by mass spectrometry to be 2038.4 Da. researchgate.netnih.gov LC-mass spectrometry and NMR spectroscopy have also been utilized to reveal the amino acid sequence of this compound, which was found to be DmIle-Dhb-Pro-Ala-Dhb-Pro-Phe-Dhb-Pro-Ala-Ile-Thr-Glu-Ile-Dhb-Ala-Ala-Val-Ile-Ala-Dmp, containing uncommon amino acid residues characteristic of Class I lantibiotics. researchgate.netnih.gov

The purification process typically involves monitoring fractions for antimicrobial activity against sensitive indicator strains to track the presence of this compound throughout the different steps. mdpi.com

Advanced Structural Elucidation and Conformation of Hominicin

Primary Sequence Determination Methodologies using Integrated Analytical Platforms

The determination of Hominicin's primary amino acid sequence was accomplished through a synergistic use of mass spectrometry and NMR spectroscopy. nih.govresearchgate.net This dual approach was necessary to accurately identify both the standard and the extensive post-translationally modified amino acid residues within the peptide.

Mass spectrometry (MS) was a cornerstone in the initial characterization of this compound. This technique provided the precise molecular weight of the peptide and was instrumental in sequencing its fragments.

Molecular Mass Determination : The molecular mass of the intact this compound peptide was determined to be 2038.4 Da using mass spectrometry. nih.govresearchgate.net This initial measurement is a critical first step, providing a benchmark against which the mass of the proposed sequence and its modifications can be validated.

Fragmentation and Sequencing : To determine the sequence, the peptide was first cleaved into smaller, more manageable fragments. In the case of this compound, treatment with proteinase K was used to generate two key fragments. nih.gov These fragments were then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This technique separates the fragments chromatographically before they are introduced into the mass spectrometer, which then measures the mass-to-charge ratio of the ionized fragments, allowing for the determination of their amino acid sequence.

The integrated findings from both MS and NMR analyses ultimately revealed the primary sequence of this compound. nih.gov

Table 1: Primary Sequence of this compound

Position Amino Acid Residue Abbreviation Notes
1 N,N-dimethylisoleucine DmIle N-terminal modification
2 Dehydrobutyrine Dhb Post-translational modification
3 Proline Pro
4 Alanine Ala
5 Dehydrobutyrine Dhb Post-translational modification
6 Proline Pro
7 Phenylalanine Phe
8 Dehydrobutyrine Dhb Post-translational modification
9 Proline Pro
10 Alanine Ala
11 Isoleucine Ile
12 Threonine Thr
13 Glutamic Acid Glu
14 Isoleucine Ile
15 Dehydrobutyrine Dhb Post-translational modification
16 Alanine Ala
17 Alanine Ala
18 Valine Val
19 Isoleucine Ile
20 Alanine Ala
21 N,N-dimethyl-1,2-propanediamine Dmp C-terminal modification

Data sourced from Kim et al. (2010). nih.govresearchgate.net

Lantibiotics, a class of peptides to which this compound is related, present significant challenges for traditional protein sequencing methods like Edman degradation. acs.orgresearchgate.net The extensive post-translational modifications, such as the thioether bridges (lanthionine and methyllanthionine) and dehydrated residues (Dha and Dhb), can block the sequencing process. acs.org

Blocked N-Terminus : Modified N-terminal residues can prevent the initial coupling step of Edman degradation.

Residue Instability : Dehydro amino acids are unstable and can halt the degradation process once they become the N-terminal residue. acs.org

Complex Structures : The presence of thioether rings creates a complex, cross-linked structure that is resistant to sequencing and can yield ambiguous results. researchgate.net

To overcome these challenges, researchers rely on a combination of enzymatic or chemical degradation to produce smaller, linear fragments, followed by advanced analysis using tandem mass spectrometry (MS/MS) and NMR. researchgate.netnih.gov This "divide and conquer" strategy allows for the sequencing of individual fragments, which are then pieced back together to reconstruct the full peptide sequence. libretexts.org

Characterization of Post-Translational Modifications (PTMs) in this compound

A defining feature of this compound is the presence of multiple post-translational modifications (PTMs), which are crucial to its structure and function. nih.govresearchgate.net PTMs are chemical alterations to amino acid residues after they have been incorporated into a peptide chain. thermofisher.com

Analysis of this compound revealed several uncommon amino acid residues that are not part of the standard 20 genetically encoded amino acids. nih.govresearchgate.net

Dehydrobutyrine (Dhb) : this compound contains four Dhb residues. nih.gov These are dehydrated forms of threonine. Their presence is a hallmark of related peptides like lantibiotics.

N,N-dimethylisoleucine (DmIle) : The N-terminus of this compound is modified with two methyl groups on the amine of the initial isoleucine residue. researchgate.net

N,N-dimethyl-1,2-propanediamine (Dmp) : The C-terminus is also modified, featuring a dimethylated propanediamine moiety. researchgate.net

These modifications were identified and characterized using the combined data from mass spectrometry, which indicated mass shifts from standard residues, and NMR, which confirmed their specific chemical structures. nih.gov

Table 2: Analytical Techniques for this compound Structural Elucidation

Technique Application in this compound Analysis Reference
Mass Spectrometry (MS) Determination of total molecular mass (2038.4 Da). nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and sequencing of peptide fragments after enzymatic cleavage. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of amino acid sequence and structural assignment of uncommon residues. nih.gov

Lanthionine (B1674491) (Lan) and 3-methyllanthionine (MeLan) are characteristic thioether cross-links found in lantibiotics, formed from the cyclization of cysteine with dehydrated serine or threonine residues, respectively. nih.govwikipedia.org While this compound contains dehydrated residues characteristic of lantibiotic precursors, current structural data suggests it does not possess these defining thioether bridges. researchgate.net However, a related peptide from S. hominis, known as homicorcin, is a true lantibiotic, and the techniques used for its analysis serve as a model for how such bridges are elucidated. nih.gov

The primary method for determining the position of these bridges involves a multi-step process:

Enzymatic Digestion : The peptide is digested with a protease, such as trypsin. The rigid structure provided by the thioether rings often protects the peptide bonds within or near the rings from cleavage. nih.gov

Fragment Separation and Analysis : The resulting fragments are separated by reverse-phase HPLC. nih.gov

Mass Spectrometry : Each fragment is analyzed by LC-MS to determine its mass. Undigested fragments containing the rings can be identified because their mass will correspond to a larger section of the peptide than expected between two cleavage sites. By analyzing which potential cleavage sites were "missed" by the enzyme, researchers can deduce which residues are linked together within a ring structure. nih.gov

For example, in the analysis of homicorcin, trypsin digestion yielded several large fragments that were analyzed by LC-MS, allowing for the mapping of its three thioether rings. nih.gov This methodology, combining controlled fragmentation with high-resolution mass analysis, remains the gold standard for elucidating the complex ring topology of lantibiotics.

Conformational Studies and Three-Dimensional Structure Prediction

The elucidation of the three-dimensional structure and conformational dynamics of this compound is crucial for understanding its mechanism of action. Investigations into its structure have utilized a combination of spectroscopic techniques and analysis of its physicochemical properties.

Research Findings from Spectroscopic Analysis

The primary structure of this compound was determined through a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy analyses. researchgate.netnih.gov These studies identified this compound as a peptide with a molecular mass of 2038.4 Da. researchgate.netnih.gov The amino acid sequence was revealed to be DmIle-Dhb-Pro-Ala-Dhb-Pro-Phe-Dhb-Pro-Ala-Ile-Thr-Glu-Ile-Dhb-Ala-Ala-Val-Ile-Ala-Dmp, notable for its inclusion of uncommon amino acid residues. researchgate.netnih.gov

A significant finding from these structural studies is that this compound does not possess a specific or fixed tertiary structure. researchgate.net This suggests that the peptide is likely highly flexible in an aqueous environment. Despite the lack of a rigid conformation, this compound displays remarkable stability. It is thermotolerant, remaining stable after being heated to 121°C for 15 minutes, and maintains its activity across a broad pH range from 2.0 to 10.0. researchgate.net This stability indicates that its antimicrobial function is not dependent on a delicate, fixed three-dimensional fold.

Conformational Flexibility and Environment

While direct conformational studies on this compound in different environments are limited, insights can be drawn from studies on other lantibiotics, a class of peptides to which this compound is related. Conformational studies of various lantibiotics have shown that these peptides are often flexible in aqueous solutions. nih.gov However, when in the presence of a lipophilic environment, such as a bacterial membrane, they tend to adopt a more ordered, amphipathic conformation. nih.gov This structural transition is often facilitated by a central hinge region, enabling the peptide to insert into the membrane. nih.gov It is hypothesized that this compound may follow a similar conformational behavior, transitioning from a flexible state to a more structured form upon interaction with its target.

Physicochemical Properties Influencing Conformation

The conformational tendencies of this compound are also influenced by its physicochemical characteristics. The peptide is characterized by a high percentage of hydrophobic amino acids, which contributes to its interaction with lipid membranes. researchgate.net Its isoelectric point is 3.3, and it carries a net charge of -1.2. researchgate.net These properties are summarized in the table below.

PropertyValueSource
Molecular Mass2038.4 Da researchgate.netnih.gov
Isoelectric Point3.3 researchgate.net
Net Charge-1.2 researchgate.net
Thermal StabilityStable up to 121°C for 15 min researchgate.net
pH StabilityActive from pH 2.0 to 10.0 researchgate.net

Genomic and Biosynthetic Pathway Investigations of Hominicin

Genome Mining and Bioinformatic Prediction of Hominicin Biosynthetic Gene Clusters (BGCs)

Genome mining and bioinformatic tools are essential for identifying the gene clusters responsible for the biosynthesis of RiPPs like this compound within bacterial genomes. google.comdntb.gov.uaasm.orgdntb.gov.ua These tools analyze genomic sequences to predict potential BGCs based on the presence of genes encoding characteristic RiPP biosynthetic machinery, such as precursor peptides, modification enzymes, transporters, and regulatory elements. google.comresearchgate.netnih.gov

Studies have identified putative bacteriocin (B1578144) operons or gene clusters in Staphylococcus hominis strains using these methods. google.commdpi.com For instance, analysis of the genome of S. hominis strain MBBL 2-9, a known this compound producer, has revealed a novel antimicrobial peptide cluster belonging to the class I lantibiotic group. dntb.gov.uaresearchgate.net Similarly, a putative bacteriocin operon was detected in S. hominis strain C14 using genome mining tools. mdpi.com Another study comparing gene clusters in different Staphylococcus isolates found strong identity between a BGC predicted in S. chromogenes C9727 and the structural gene coding for this compound. nih.gov

Utilization of Tools for RiPP and Lantibiotic Cluster Identification (e.g., BAGEL4, antiSMASH)

Specialized bioinformatic tools are widely used for the identification of genes encoding bacteriocins and RiPPs, including lantibiotics. google.comdntb.gov.uaasm.org BAGEL4 (BActeriocin GEnome mining tool) is an online tool specifically designed for this purpose, capable of detecting lanthipeptides, sactipeptides, glycocins, and other RiPPs. google.com antiSMASH (antibiotics & Secondary Metabolite Analysis SHell) is another powerful tool used for the identification of biosynthetic gene clusters, including those for non-ribosomal peptides and polyketides, as well as RiPPs. google.comdntb.gov.uaasm.orgresearchgate.net

Researchers have utilized both BAGEL4 and antiSMASH to analyze the genomes of S. hominis strains to identify potential this compound BGCs. google.comdntb.gov.uaresearchgate.netmdpi.com For example, the whole genome sequence of S. hominis strain MBBL_AB63 was annotated using BAGEL4 and antiSMASH 5.0, leading to the identification of a novel antimicrobial peptide cluster belonging to the class I lantibiotic group, predicted to encode homicorcin, a lantibiotic found to be 82% similar to epicidin 280. dntb.gov.uaresearchgate.net Analysis of S. hominis draft genomes using BAGEL4 identified a potential bacteriocin cassette, and antiSMASH detected a biosynthetic gene cluster with similarity to staphyloferrin A. google.com Inspection of the S. hominis C14 genome using BAGEL4 identified a putative bacteriocin operon. mdpi.com

Functional Characterization of Biosynthetic Enzymes and Regulatory Elements

Understanding the function of the enzymes and regulatory elements within the this compound BGC is crucial for deciphering the complete biosynthetic pathway. google.comnih.govbiorxiv.org This involves studying the roles of enzymes in processing the precursor peptide and introducing post-translational modifications.

Precursor Peptide Processing and Modification Enzyme Studies

The biosynthesis of RiPPs like this compound begins with the ribosomal synthesis of a precursor peptide, which typically consists of a leader peptide and a core peptide. nih.gov The leader peptide is recognized by the biosynthetic enzymes that perform modifications on the core peptide. nih.gov Subsequent proteolytic cleavage removes the leader peptide, yielding the mature, active RiPP. nih.govresearchgate.net

Studies on this compound and similar lantibiotics have investigated the enzymes involved in precursor peptide processing. For instance, prediction of protease cleavage sites in prepeptides can be done by comparing sequences to known structural peptides and RiPP databases. google.com In the case of homicorcin, a related lantibiotic, the precursor peptide HomA is predicted to be modified by dehydratase HomB and cyclase HomC, followed by cleavage of the leader peptide by protease HomP. nih.govresearchgate.net

Post-Translational Modification Enzyme Systems (e.g., LanM, LanC, LanT homologs)

Lantibiotic biosynthesis involves a series of post-translational modifications that introduce characteristic lanthionine (B1674491) and methyllanthionine rings. google.comasm.org These modifications are catalyzed by specific enzyme systems. In type I lantibiotics, like nisin and epidermin, separate enzymes, LanB and LanC, are responsible for dehydration and cyclization, respectively. google.comresearchgate.net In type II lantibiotics, a single multifunctional enzyme, LanM, catalyzes the formation of Lan/MeLan bridges. google.com Following modification, ABC (ATP binding cassette) transporters, such as LanT homologs, are involved in exporting the mature lantibiotic from the cell, a process that can also confer immunity. google.com

Research on S. hominis strains producing lantibiotics has identified gene clusters containing homologs of these key modification and transport enzymes. A gene cluster in S. hominis A9 encoding two lantibiotics, Sh-lantibiotic-α and Sh-lantibiotic-β, was found to contain lanM, lanC, and lanT homologs. nih.govresearchgate.net The homicorcin gene cluster in S. hominis MBL_AB63 includes genes for dehydratase (HomB), cyclase (HomC), and transporter proteins (HomT1 and HomT2). researchgate.netnih.gov The presence and function of these enzyme systems are critical for the correct maturation and export of this compound and related lantibiotics.

Transcriptional and Translational Regulation of this compound Biosynthesis

The production of bacteriocins like this compound is often subject to complex regulatory mechanisms at both the transcriptional and translational levels. researchgate.netbiorxiv.org These regulatory circuits can respond to environmental cues and cell density, ensuring that bacteriocin production occurs under favorable conditions and is coordinated with immunity mechanisms to prevent self-intoxication.

While specific details on the transcriptional and translational regulation of this compound biosynthesis are less extensively documented compared to the enzymatic modifications, studies on other bacteriocins and RiPPs provide a general framework. Regulation often involves two-component systems, regulatory peptides, and specific transcription factors that control the expression of genes within the BGC. google.com For instance, the predicted two-component lantibiotic operon in some S. hominis strains includes genes involved in bacteriocin transport and leader cleavage, which are likely subject to regulation. google.com Further research is needed to fully elucidate the specific regulatory elements and mechanisms governing this compound production in S. hominis.

Molecular Mechanism of Action Studies of Hominicin

Interaction with Bacterial Cellular Components: Mechanistic Research

Hominicin's antibacterial activity is primarily mediated through its interaction with key components of the bacterial cell nih.govnih.govbracu.ac.bd. Research suggests that, like other lantibiotics, it targets the bacterial membrane and interferes with critical synthesis pathways frontiersin.orgnih.govnih.govbracu.ac.bd.

Membrane-Disrupting Activities of Lantibiotics

Lantibiotics, including this compound, commonly exert their bactericidal effect by disrupting the bacterial cell membrane frontiersin.orgmdpi.comnih.govnih.govbracu.ac.bd. This disruption can occur through the formation of pores in the membrane, leading to the efflux of essential intracellular components and dissipation of the membrane potential frontiersin.orgmdpi.comnih.gov. While the precise details of this compound's pore formation are not as extensively documented as for some other lantibiotics like nisin, its classification as a class Ia lantibiotic suggests a similar mode of action involving membrane permeabilization mdpi.commdpi.com.

Inhibition of Essential Cellular Processes (e.g., Cell Wall Synthesis, Protein Synthesis)

Beyond membrane disruption, some lantibiotics, particularly class I, are known to interfere with essential cellular processes, most notably cell wall synthesis frontiersin.orgmdpi.comnih.govnih.gov. This is often achieved by binding to Lipid II, a crucial precursor molecule involved in peptidoglycan synthesis, which is vital for bacterial cell wall integrity frontiersin.orgmdpi.commdpi.commdpi.com. By sequestering Lipid II, these peptides inhibit the proper assembly of the cell wall, leading to weakened structure and eventual cell lysis mdpi.commdpi.comlibretexts.org. While direct studies specifically detailing this compound's interaction with Lipid II were not prominently found in the provided search results, the mechanism is well-established for other class I lantibiotics like nisin and epidermin, suggesting a potential shared mechanism given this compound's classification frontiersin.orgmdpi.com. Some antimicrobial peptides can also inhibit protein or nucleic acid synthesis by interacting with intracellular targets frontiersin.orgmdpi.comsemanticscholar.org.

Target Specificity and Selectivity at the Molecular Level

Antimicrobial peptides, including this compound, often exhibit selectivity towards bacterial membranes over mammalian cell membranes mdpi.comsemanticscholar.org. This selectivity is typically attributed to differences in membrane composition, particularly the higher proportion of negatively charged lipids (such as phosphatidylglycerol and cardiolipin) in bacterial membranes compared to the zwitterionic lipids prevalent in mammalian cell membranes mdpi.comsemanticscholar.org. The electrostatic attraction between the positively charged residues often found in AMPs and the negatively charged bacterial membrane lipids facilitates preferential binding and interaction mdpi.comsemanticscholar.org.

This compound has shown potent activity against Gram-positive bacteria, including S. aureus strains with varying resistance profiles (MRSA, VISA) researchgate.netmdpi.comnih.gov. This suggests a degree of specificity towards targets present in these organisms. While the exact molecular target(s) of this compound have not been explicitly detailed as, for example, the specific binding site on Lipid II, its efficacy against these specific bacterial pathogens implies interaction with conserved and essential components within these bacteria researchgate.netmdpi.comnih.gov.

Investigations into Resistance Development Mechanisms in Target Microorganisms

The development of resistance to antimicrobial peptides, including lantibiotics, is a significant concern nih.govnih.gov. Bacteria can develop resistance through various mechanisms, such as modifications to the cell envelope, production of immunity proteins, or activation of efflux pumps nih.govnih.govresearchgate.netpreprints.org.

For lantibiotics, producer strains often possess immunity genes that protect them from their own antimicrobial peptides nih.govnih.gov. In the case of homicorcin (a novel lantibiotic from Staphylococcus hominis with sequence similarities to this compound biosynthesis genes), an immunity protein, HomI, has been identified, which is thought to provide self-protection nih.govnih.gov. This suggests that target bacteria might develop resistance through similar immunity mechanisms or by altering the structure or accessibility of the lantibiotic's target nih.govnih.gov.

While specific detailed studies on resistance development mechanisms specifically to this compound were not extensively found, research on other lantibiotics and antimicrobial peptides provides insight into potential pathways. These can include alterations in cell wall structure or composition that reduce binding affinity, or the evolution of mechanisms to counteract membrane disruption or intracellular targeting nih.govresearchgate.netpreprints.org. The ability of this compound to retain activity against MRSA and VISA strains suggests that its mechanism of action may circumvent some of the resistance mechanisms that affect conventional antibiotics like methicillin (B1676495) and vancomycin (B549263) researchgate.netmdpi.comnih.gov.

Bioactivity Spectrum and Target Organism Research

In Vitro Antimicrobial Potency Determination against Gram-Positive Bacteria

Studies have demonstrated that hominicin exhibits potent antimicrobial activity against a range of Gram-positive bacteria. This compound produced by Staphylococcus hominis has shown activity against Gram-positive bacteria in antimicrobial assays. dntb.gov.ualibretexts.orgresearchgate.net

Efficacy Against Resistant Strains (e.g., MRSA, VISA)

A significant area of research has focused on this compound's effectiveness against antibiotic-resistant strains, notably Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA). This compound has displayed potent activity against multiple strains, including S. aureus ATCC 25923, MRSA ATCC 11435, and vancomycin-intermediate S. aureus CCARM 3501. microbe-investigations.comnih.gov It has shown a strong antibacterial effect against VISA strains in antimicrobial assays. dntb.gov.ualibretexts.org Minimum Inhibitory Concentration (MIC) values have been determined for these strains, indicating the concentration at which the peptide inhibits visible bacterial growth. nih.gov

The following table summarizes some reported in vitro antimicrobial potency data for this compound against specific bacterial strains:

Bacterial StrainMIC (µg/mL)Source
S. aureus ATCC 259230.06 nih.gov
MRSA ATCC 114350.96 nih.gov
VISA CCARM 35013.82 dntb.gov.ualibretexts.orgnih.gov
VISA strains (range)4.1 - 8.3 libretexts.org

In Vitro Bactericidal Versus Bacteriostatic Activity Characterization

The mechanism by which this compound exerts its antimicrobial effect is suggested by its classification. This compound is identified as a lantibiotic, belonging to subclass Ia. mdpi.com Lantibiotics are a class of bacteriocins, which are antimicrobial peptides produced by bacteria. nih.govmdpi.com The majority of lantibiotics are known to cause bacterial cell lysis and death, primarily through membrane potential-dependent permeabilization or the formation of transmembrane pores. nih.gov This mechanism is characteristic of bactericidal agents, which actively kill bacteria rather than merely inhibiting their growth. libretexts.orgmicrobe-investigations.commdpi.com While specific studies explicitly characterizing this compound's Minimum Bactericidal Concentration (MBC) were not detailed in the consulted sources, its classification within the lantibiotic group strongly suggests a bactericidal mode of action involving disruption of the bacterial cell membrane.

Anti-Biofilm Formation and Dispersion Research

Bacterial biofilm formation is a significant factor in persistent infections and antibiotic resistance. Research into the anti-biofilm properties of antimicrobial peptides and other compounds against Staphylococcus aureus, including MRSA, has been conducted. frontiersin.orgmdpi.comnih.govnih.govscholars.direct However, based on the currently available information from the consulted sources, specific research findings detailing the anti-biofilm formation or dispersion activity of this compound itself were not identified. Further studies would be required to determine this compound's potential in inhibiting or disrupting bacterial biofilms.

Synthetic Biology and Bioengineering Approaches for Hominicin

Rational Design and Synthesis of Hominicin Analogues and Derivatives

The rational design and synthesis of analogues and derivatives are crucial strategies in peptide engineering to optimize desirable properties such as antimicrobial potency, spectrum of activity, stability, and reduced toxicity. For this compound, which possesses a defined sequence including non-proteinogenic amino acids like DmIle, Dhb, and Dmp, its known structure provides a foundation for such design efforts. nih.govdiva-portal.org

Rational design approaches for antimicrobial peptides typically involve understanding the relationship between their structure and biological activity. By analyzing the role of specific amino acid residues, charge distribution, hydrophobicity, and the conformation imposed by post-translational modifications (like the lanthionine (B1674491) rings characteristic of lantibiotics), researchers can predict how structural alterations might impact function. For instance, modifications to the C-terminus of some bacteriocins have been shown to influence activity and target specificity. Similarly, altering residues involved in membrane interaction could modulate potency or reduce potential off-target effects.

Synthesis of peptide analogues can be achieved through various methods, including solid-phase peptide synthesis or semi-synthesis, allowing for the precise incorporation of modified or non-natural amino acids at specific positions. While specific details on the rational design and synthesis of this compound analogues are not extensively documented in the provided sources, the general principles applied to other antimicrobial peptides and lantibiotics are directly relevant. Studies on other peptides demonstrate that even minor structural changes can lead to significant improvements in enzymatic stability or antimicrobial efficacy. For example, N-terminal modifications have been predicted to enhance the stability and activity of related lantibiotics like homicorcin. The existence of naturally occurring variants or related two-component lantibiotics from S. hominis also suggests potential starting points for designing novel this compound-inspired peptides.

Heterologous Expression Systems for Enhanced this compound Production

Obtaining sufficient quantities of naturally produced antimicrobial peptides like this compound from their native bacterial hosts (Staphylococcus hominis) can be challenging, often yielding low amounts through laborious purification processes. nih.govdiva-portal.org Heterologous expression systems offer a promising avenue for scalable and cost-effective production.

However, expressing complex post-translationally modified peptides such as lantibiotics in heterologous hosts presents unique challenges. The biosynthesis of lantibiotics involves dedicated enzymatic machinery responsible for the dehydration of serine and threonine residues and the subsequent cyclization through the formation of thioether bonds (lanthionine and methyllanthionine). Successful heterologous production typically requires the co-expression of the structural gene encoding the precursor peptide along with the genes for the necessary modification enzymes, transporter proteins (for secretion), and often immunity proteins (to protect the host cell from the peptide's activity).

Various host organisms have been explored for heterologous expression of antimicrobial peptides, including bacteria like Escherichia coli and yeast like Pichia pastoris. E. coli is a widely used platform due to its rapid growth and well-established genetic tools, but expressing peptides that are toxic to the host or require extensive post-translational modifications can be difficult. Pichia pastoris, a methylotrophic yeast, has demonstrated suitability for the high-level expression of active antimicrobial peptides, including those requiring post-translational modifications, and can secrete the expressed proteins into the culture medium, simplifying purification. While specific reports on the heterologous expression yield of this compound were not detailed in the provided sources, research focusing on the heterologous expression of the gene cluster for homicorcin, a related lantibiotic, highlights the importance of this approach for understanding biosynthesis and potentially enabling larger-scale production.

Strategies for Modifying this compound's Bioactivity and Specificity

This compound exhibits potent antimicrobial activity, particularly against clinically relevant Gram-positive pathogens like S. aureus, including resistant strains. nih.govmdpi.comdiva-portal.org Strategies for modifying its bioactivity and specificity aim to potentially broaden its spectrum, increase its potency against specific targets, reduce off-target effects, or enhance its stability in biological environments.

Modifying the bioactivity and specificity of this compound can be guided by understanding its mechanism of action. Although the precise molecular target of this compound is not explicitly detailed in the provided snippets, many bacteriocins, including lantibiotics, exert their effects by disrupting bacterial cell membranes or interfering with essential cellular processes. Structural features such as charge, hydrophobicity, and the presence of specific motifs or modified residues play critical roles in these interactions.

Rational design and synthesis of analogues provide direct avenues for modifying bioactivity and specificity. By systematically altering amino acid residues or post-translational modifications, researchers can investigate their impact on antimicrobial potency and target range. For example, changes in the net charge or the arrangement of hydrophobic and hydrophilic residues can influence a peptide's interaction with bacterial membranes.

Furthermore, strategies can focus on improving the peptide's stability against enzymatic degradation. This compound has been shown to be susceptible to cleavage by certain enzymes like proteinase K, which leads to loss of activity, while being resistant to others like trypsin. nih.govdiva-portal.org Modifications can be introduced to enhance resistance to proteases prevalent in the target environment, thereby prolonging the peptide's activity.

Another aspect of specificity relates to the interaction with immunity proteins produced by the native producer strain, which protect it from its own bacteriocin (B1578144). Understanding the molecular basis of this immunity could potentially inform strategies to design analogues that evade resistance mechanisms in target pathogens or to develop synergistic approaches combining this compound with inhibitors of these immunity mechanisms.

Advanced Analytical and Detection Methodologies for Hominicin

Chromatographic Techniques for Separation and Purification Optimization (e.g., HPLC)

Chromatographic techniques are crucial for isolating and purifying hominicin from complex biological matrices, such as bacterial culture supernatants. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a commonly employed method for this purpose. researchgate.netnih.govmdpi.comscribd.comresearchgate.net

The purification process for this compound from Staphylococcus hominis MBBL 2-9, for instance, has involved steps such as chloroform (B151607) extraction, ion-exchange column chromatography, and reverse-phase HPLC. researchgate.netnih.gov RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of this compound from other components in the sample. researchgate.netnih.govresearchgate.net The fractions collected from HPLC are then typically subjected to further analysis, such as mass spectrometry, to confirm the presence and purity of this compound. mdpi.comresearchgate.net

Quantitative Detection Methods (e.g., LC-MS/MS)

Quantitative detection of this compound is essential for determining its concentration in various samples, which is important for research and potential applications. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique used for the quantification of antimicrobial peptides, including this compound. nih.govnih.govnih.govfrontiersin.orgchromatographyonline.com

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.govnih.govfrontiersin.org This allows for the identification and quantification of specific peptides within a complex mixture based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Mass spectrometry has been used to determine the molecular mass of this compound (2038.4 Da) and, in conjunction with NMR spectroscopy, to analyze its sequence. researchgate.netnih.gov While high-resolution MS is often used for the discovery and structural elucidation of new antimicrobial peptides, LC-MS/MS is primarily utilized for their quantitative detection. nih.gov

Bioassays for Activity Assessment and Screening

Bioassays are fundamental for assessing the biological activity of this compound and screening for its presence in bacterial isolates. These assays measure the inhibitory effect of this compound on the growth or viability of target microorganisms. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.netajol.info

Well-Diffusion and Spot-on-Lawn Assays

Agar-based diffusion assays, such as well-diffusion and spot-on-lawn assays, are commonly used for the initial screening of antimicrobial activity. nih.govcit.ienih.govfrontiersin.orgmedcraveonline.com

In the spot-on-lawn assay, a small volume of a culture supernatant or purified substance is spotted onto the surface of an agar (B569324) plate that has been inoculated with a lawn of the indicator (target) strain. nih.govnih.govfrontiersin.org The antimicrobial compound diffuses into the agar, inhibiting the growth of the indicator strain and creating a clear zone around the spot if activity is present. nih.govnih.govmedcraveonline.com

Well-diffusion assays involve creating wells in an agar plate inoculated with the target microorganism and filling the wells with the test substance. nih.govcit.ienih.govfrontiersin.org Similar to the spot-on-lawn assay, the formation of a zone of inhibition around the well indicates antimicrobial activity. nih.govcit.ie These assays are useful for detecting inhibitory substances but cannot differentiate between different types of antimicrobial compounds. nih.govnih.gov

Growth Curve Analysis for Inhibitory Effects

Growth curve analysis is a quantitative method used to evaluate the inhibitory effects of antimicrobial compounds on bacterial growth over time. mdpi.comfrontiersin.orgsciencepublishinggroup.com This involves monitoring the optical density or viable cell count of bacterial cultures treated with different concentrations of this compound compared to untreated controls. mdpi.comfrontiersin.org

By analyzing growth curves, researchers can determine the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that inhibits visible bacterial growth. nih.gov Growth curves can also provide insights into the kinetics of inhibition, such as the effect on the lag phase and growth rate. mdpi.comfrontiersin.org Studies have shown that antimicrobial peptides can exert concentration-dependent inhibitory effects on bacterial growth, with higher concentrations effectively halting proliferation. mdpi.comfrontiersin.org

Anti-Biofilm Assays

This compound has demonstrated activity against S. aureus, including effects on biofilm formation. nih.gov Anti-biofilm assays are used to assess the ability of this compound to inhibit the formation of biofilms or disrupt pre-formed biofilms. mdpi.comnih.govscielo.br

Quantitative anti-biofilm activity can be evaluated using methods such as microtiter plate assays, often involving crystal violet staining to quantify the adhered biofilm biomass. mdpi.comnih.govscielo.br These assays typically involve incubating bacteria with varying concentrations of this compound and measuring the resulting biofilm formation or the reduction in pre-formed biofilm. mdpi.comnih.gov Studies on other antimicrobial compounds have shown that they can significantly inhibit biofilm formation and even disrupt existing biofilms at various concentrations. mdpi.comnih.govscielo.br

Ecological and Microbiological Roles of Hominicin in Commensal Systems

Role of Staphylococcus hominis in Human Microbiota and Defense Mechanisms

Staphylococcus hominis is a prevalent member of the human skin microbiota, recognized as the second most frequently isolated coagulase-negative Staphylococcus (CoNS) species on healthy skin nih.govnih.govnih.gov. These commensal bacteria are integral to maintaining skin health and contribute to the host's defense mechanisms against potential pathogens nih.govdsmz.dediva-portal.orgnih.gov. A crucial aspect of this defense is the production of antimicrobial peptides (AMPs) or bacteriocins dsmz.dediva-portal.orgnih.govqmclab.com.

S. hominis is a known producer of hominicin, which is classified as a class I bacteriocin (B1578144), specifically a lantibiotic dsmz.dediva-portal.orgdntb.gov.uamdpi.com. The production of such antimicrobial compounds by commensal bacteria is considered a vital defense mechanism within the host microbiota diva-portal.org. Studies have indicated that S. hominis strains capable of producing AMPs are commonly found on healthy skin, whereas their presence is less frequent in individuals with conditions like atopic dermatitis, a state often associated with increased colonization by Staphylococcus aureus nih.gov. Furthermore, the AMPs produced by S. hominis, including this compound, can act synergistically with human-produced AMPs, such as LL-37, to enhance their effectiveness against pathogens like S. aureus nih.govdsmz.de.

This compound's Contribution to Microbial Competition and Niche Establishment

The production of bacteriocins like this compound by S. hominis is considered a probiotic trait, conferring a competitive advantage that aids the producer strain in establishing and maintaining its niche within the microbial community diva-portal.org. This compound exerts antimicrobial activity, primarily targeting other Gram-positive bacteria dntb.gov.ua.

Notably, this compound has demonstrated potent inhibitory effects against Staphylococcus aureus, including antibiotic-resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) nih.govqmclab.commdpi.comdsmz.de. The minimum inhibitory concentrations (MICs) of this compound against various S. aureus strains highlight its potent activity.

Target S. aureus StrainMIC (µg/mL)Source
ATCC 259230.06 mdpi.com
ATCC (MRSA) 114350.96 mdpi.com
VISA CCARM 35013.82 mdpi.com

While some research suggests this compound may have a relatively narrow spectrum of activity, primarily inhibiting S. aureus diva-portal.orgqmclab.com, other studies indicate broader activity against various Gram-positive bacteria dntb.gov.ua, including group B Streptococci diva-portal.org. S. hominis strains have been shown to suppress the growth of multiple S. aureus strains, including MRSA, while not significantly affecting other common skin commensals like S. epidermidis or Cutibacterium acnes dsmz.de.

Beyond direct bactericidal effects, S. hominis can also influence microbial competition by interfering with the communication systems of other bacteria. S. hominis produces unique autoinducing peptides (AIPs) that can inhibit the accessory gene regulator (agr) quorum sensing system in S. aureus. This inhibition reduces the production of virulence factors by S. aureus, thereby diminishing its pathogenic potential and competitive strength nih.govnih.gov.

Interactions with Other Commensal Microorganisms and Host Microbiota Dynamics

S. hominis exists within a complex microbial ecosystem on the skin, interacting with other commensal bacteria such as Staphylococcus epidermidis and Cutibacterium acnes nih.govdsmz.de. The interplay between S. hominis, S. epidermidis, and S. aureus is a dynamic system that contributes to the homeostatic balance observed in healthy skin. While S. epidermidis and S. aureus are known competitors, the presence and activity of S. hominis appear to play a role in limiting the overgrowth of S. aureus.

Theoretical Modeling and Computational Chemistry in Hominicin Research

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational flexibility of proteins and peptide-ligand complexes at an atomic level. researchgate.netnih.gov For antimicrobial peptides such as hominicin, MD simulations can provide insights into their conformational analysis and interactions with target membranes or proteins. researchgate.netchemrxiv.org

MD simulations can help to understand the structural changes a peptide undergoes and how it interacts with its environment, such as a bacterial membrane. researchgate.netchemrxiv.org They can also be used to study ligand binding, providing insights into the molecular mechanisms of interaction, identifying key residues involved, and understanding conformational changes induced by binding. researchgate.netnih.govmpg.debiorxiv.org While the search results did not provide specific detailed MD simulation studies directly on this compound's conformational analysis or ligand binding, the principles of MD simulations are broadly applicable to studying the dynamics and interactions of antimicrobial peptides with their targets, which for lantibiotics often involves membrane interaction and pore formation. researchgate.netchemrxiv.org Researchers utilize MD simulations to sample protein conformations, study binding free energies, and analyze the stability of peptide-ligand complexes. researchgate.netnih.govmpg.de

De Novo Peptide Design and Predictive Modeling of this compound Analogues

De novo peptide design involves creating novel peptide sequences with desired properties, often guided by computational methods. elifesciences.orgmdpi.comnih.govnih.govresearchgate.net Predictive modeling, frequently employing machine learning and deep learning techniques, is integral to this process, allowing for the prediction of antimicrobial activity and other characteristics of newly designed peptides or analogues of existing ones like this compound. elifesciences.orgmdpi.comnih.govbracu.ac.bd

The goal of de novo design is to explore the vast peptide sequence space to identify candidates with enhanced activity, specificity, or stability. elifesciences.orgnih.gov Computational frameworks for de novo peptide design often involve stages such as sequence selection based on optimization models, fold specificity calculations, and approximate binding affinity predictions. researchgate.net Machine learning models, including deep learning architectures like Generative Adversarial Networks (GANs) and Graph Convolutional Networks (GCNs), are used to learn the features of known antimicrobial peptides and generate novel sequences, as well as to predict their minimal inhibitory concentrations (MICs) or classify them as active or inactive. elifesciences.orgmdpi.comnih.gov While no specific studies on the de novo design of this compound analogues were found in the search results, the methodologies described for designing other antimicrobial peptides and peptide analogues are directly applicable to exploring and predicting the properties of potential this compound variants. elifesciences.orgmdpi.comnih.govnih.govresearchgate.net This involves leveraging existing databases of antimicrobial peptides and their activities to train predictive models. elifesciences.org

Bioinformatics for Gene Cluster Evolution and Comparative Genomics

Bioinformatics and comparative genomics are essential for understanding the genetic basis of this compound production, its evolutionary history, and its relationship to other antimicrobial peptides. researchgate.netub.edusib.swiss this compound is produced by Staphylococcus hominis, and its biosynthesis is encoded by a gene cluster. researchgate.netgoogle.commdpi.com

Comparative genomics allows researchers to analyze and compare the genomes of different bacterial strains and species, including S. hominis, to identify and characterize gene clusters responsible for producing bacteriocins and other antimicrobial peptides. ub.edusib.swissmdpi.comcabidigitallibrary.orgnih.gov By comparing the this compound gene cluster with similar clusters in other bacteria, insights can be gained into its evolutionary origins, potential horizontal gene transfer events, and variations that might affect peptide structure or activity. mdpi.comcabidigitallibrary.orgnih.gov Bioinformatics tools are used for tasks such as identifying coding sequences within genomes, annotating gene functions, performing sequence alignments, and constructing phylogenetic trees to understand evolutionary relationships. ub.edusib.swissmdpi.com Studies utilizing comparative genomics have identified bacteriocin (B1578144) operons in S. hominis strains and compared them to known bacteriocins like nukacin KQU-131, revealing high sequence identity in some cases. mdpi.com This highlights the utility of these approaches in exploring the diversity and evolution of antimicrobial peptide production in staphylococci. mdpi.comcabidigitallibrary.org

Future Research Directions and Unresolved Questions

Exploration of Novel Hominicin Bioactivities Beyond Antimicrobial Effects

While the antimicrobial properties of this compound are well-established, future research should explore potential bioactivities beyond direct bacterial killing. Antimicrobial peptides (AMPs) in general have been shown to possess diverse functions, including anti-virulence activities such as inhibiting biofilm formation and modulating quorum sensing systems in target bacteria, often at concentrations below those required for growth inhibition. peerj.com Given that Staphylococcus hominis, the producer organism, is a commensal bacterium found on human skin and contributes to the balance of the skin microbiota and protection against S. aureus overgrowth, investigating whether this compound plays a role in these broader ecological interactions is a promising avenue. diva-portal.orgoup.comresearchgate.net Furthermore, some AMPs have exhibited activity against cancer cells, suggesting a potential area for investigation, although this specific activity has not been demonstrated for this compound to date. nih.gov Uncovering these potential novel bioactivities could significantly expand the therapeutic or ecological relevance of this compound.

Deeper Elucidation of Biosynthetic Pathways and Regulatory Networks

This compound is classified as a lantibiotic, belonging to the class Ia ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.comnih.govmdpi.com Its primary structure includes modified amino acids such as dehydrobutyrine (Dhb), N,N-dimethylisoleucine (DmIle), and N,N-dimethyl-1,2-propanediamine (Dmp). researchgate.netnih.gov While the peptide sequence has been determined, a deeper understanding of the complete biosynthetic pathway and the regulatory networks controlling its production is crucial. Bacteriocin (B1578144) biosynthesis genes are typically organized in operons that include structural genes along with genes encoding modification enzymes, transporters, immunity proteins, and regulatory elements. nih.gov Genome mining techniques are valuable tools for identifying these biosynthetic gene clusters. nih.govmdpi.com Future research needs to fully elucidate the enzymatic steps involved in the post-translational modifications and cyclization of this compound. Additionally, identifying and characterizing the regulatory factors and environmental signals that influence this compound expression will provide insights into its role in the producing organism's lifecycle and interactions within its environment. The potential interplay between this compound production and quorum sensing systems in S. hominis or target bacteria like S. aureus also warrants further investigation. frontiersin.orgpeerj.comoup.com

Strategies for Overcoming Potential Resistance Mechanisms

Although this compound shows activity against resistant strains like MRSA and VISA, bacteria possess diverse mechanisms to develop resistance to antimicrobial agents, including target modification, enzymatic inactivation, reduced uptake, increased efflux pump activity, and the formation of biofilms. mdpi.commdpi.comfrontiersin.org Understanding the specific mechanisms by which bacteria might develop resistance to this compound is essential for developing strategies to mitigate this possibility. While bacteriocins often have modes of action distinct from conventional antibiotics, which can contribute to their efficacy against otherwise resistant strains, resistance can still emerge. frontiersin.orgnih.gov Future research should focus on identifying potential resistance mechanisms to this compound, such as modifications to the bacterial cell membrane target or the development of specific immunity or efflux systems in susceptible strains. This knowledge will inform the development of strategies to overcome or prevent resistance, such as structural modifications to the this compound peptide or the use of combination therapies. Furthermore, exploring this compound's potential effects on bacterial biofilms, which are known to contribute significantly to antibiotic resistance, could offer additional strategies for combating resistant infections. peerj.commdpi.commdpi.com

Q & A

Q. How can researchers characterize Hominicin’s antimicrobial activity against common skin pathogens?

Methodological Answer: Use agar diffusion assays to test inhibitory zones against pathogens like Staphylococcus aureus and Cutibacterium acnes. Quantify minimum inhibitory concentrations (MICs) using broth microdilution, ensuring pH and temperature conditions mimic human skin (37°C, pH 5.5). Include controls for bacteriocin stability (e.g., protease treatment) to confirm peptide-mediated activity .

Q. What experimental design principles ensure reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer: Employ murine models with standardized bacterial colonization protocols (e.g., S. aureus inoculation). Control variables such as skin microbiome composition, host immune status, and application frequency. Follow NIH preclinical guidelines for sample size calculation (power ≥80%) and randomization .

Q. How should researchers validate the identity of this compound-producing Staphylococcus hominis strains?

Methodological Answer: Combine 16S rRNA sequencing with comparative genomics (e.g., BLAST against NCBI’s S. hominis reference genomes). Confirm this compound production via PCR amplification of bacteriocin-associated genes (e.g., hlnA, hlnB) and MALDI-TOF mass spectrometry for peptide detection .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be systematically analyzed?

Methodological Answer: Conduct a meta-analysis of published MIC values, stratifying by bacterial strain variability (e.g., antibiotic-resistant vs. susceptible isolates) and experimental conditions (e.g., pH, oxygen levels). Use multivariate regression to identify confounding factors. Replicate conflicting experiments with standardized protocols .

Q. What strategies optimize this compound’s heterologous expression in non-native hosts (e.g., E. coli) for scalable production?

Methodological Answer: Clone the hln gene cluster into expression vectors (e.g., pET-28a) with inducible promoters (e.g., T7). Optimize codon usage for the host and test fusion tags (e.g., His-tag) for solubility. Validate activity via bioassays and compare yield to native S. hominis production .

Q. How can researchers investigate this compound’s role in modulating skin microbiome dynamics beyond direct antimicrobial effects?

Methodological Answer: Use metagenomic sequencing (shotgun or 16S) to profile microbial communities in this compound-treated vs. control skin models. Pair with transcriptomics (RNA-seq) of host keratinocytes to assess immune modulation (e.g., cytokine expression). Validate findings via co-culture assays with commensal-pathogen pairs .

Q. What computational approaches predict this compound’s structure-activity relationships for engineering enhanced variants?

Methodological Answer: Perform molecular dynamics simulations using tools like GROMACS to model this compound-membrane interactions. Identify key residues for lipid binding via alanine scanning mutagenesis. Validate predictions with synthetic analogs and circular dichroism to assess structural stability .

Methodological Best Practices

  • Data Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when conflicting data arise .
  • Literature Review : Use PICO frameworks to structure questions (e.g., “In S. hominis [Population], does this compound [Intervention] reduce S. aureus colonization [Outcome] compared to topical antibiotics [Comparison]?”) .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including full protocols in Supplementary Materials and raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.